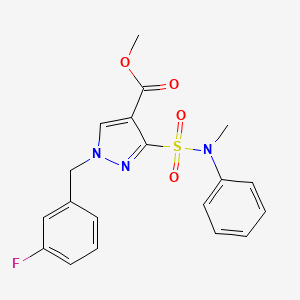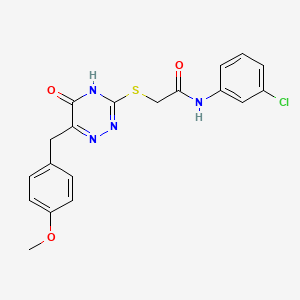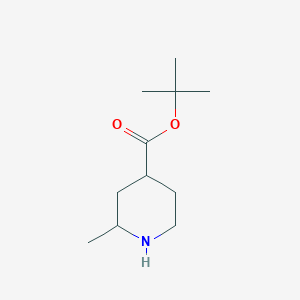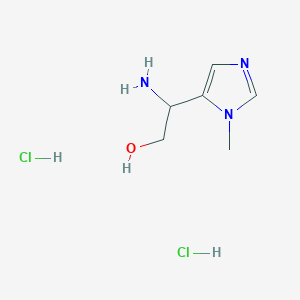
1-((3-(3-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル)メチル)-3-プロピルキナゾリン-2,4(1H,3H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H17BrN4O3 and its molecular weight is 441.285. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
FGFR阻害
線維芽細胞増殖因子受容体(FGFR)ファミリーは、臓器の発達、細胞増殖、移動、血管新生など、さまざまな細胞プロセスにおいて重要な役割を果たしています 。FGFRシグナル伝達経路の異常な活性化は、乳がん、肺がん、前立腺がん、膀胱がん、肝がんなど、いくつかの癌に関連しています。化合物4hは、FGFR1、FGFR2、およびFGFR3を効果的に阻害し、IC50値はそれぞれ7、9、25、および712 nMです。 この阻害作用により、4hはがん治療のための有望な候補となります .
乳がん治療
in vitro研究では、化合物4hは乳がん細胞株4T1の増殖を阻害し、アポトーシスを誘導することが示されています。さらに、4T1細胞の移動と浸潤を有意に抑制します。 これらの知見は、4hが抗乳がん剤としての可能性を示しています .
最適化のためのリード化合物
化合物4hは分子量が低いため、さらなる最適化のための魅力的なリード化合物となります。 その好ましい特性は、その後の医薬品開発努力を促進する可能性があります .
その他のFGFR関連疾患
がん以外に、FGFRはさまざまな疾患に関与しています。化合物4hのFGFR阻害活性は、がん以外にも、組織再生、創傷治癒、神経変性疾患などの疾患に適用できる可能性があります。 これらの潜在的な治療領域を探求するには、さらなる研究が必要です .
併用療法
化合物4hなどのFGFR阻害剤を他の標的療法または免疫療法と組み合わせることで、治療効果を高めることができます。 相乗効果と最適な組み合わせを調べることは、将来の研究のための魅力的な分野です .
薬物動態および毒性試験
化合物4hの薬物動態、バイオアベイラビリティ、および毒性プロファイルを理解することは、臨床開発にとって不可欠です。 前臨床試験では、その安全性、分布、代謝、および排泄を評価する必要があります .
要約すると、化合物4hは、がん治療、および潜在的に他の疾患に対するFGFRを標的とするための有望なリード化合物です。その独自の特性は、さらなる調査と最適化を必要としています。 研究者は、その潜在能力を最大限に引き出し、併用療法および疾患特異的コンテキストにおけるその役割を検討する必要があります .
詳細については、元の研究論文を参照できます 。 さらに、関連する化合物に関心がある場合は、1H-ピラゾロ[3,4-b]ピリジン誘導体と6-ブロモ-1H-ピロロ[2,3-b]ピリジン誘導体に関する研究も関連する可能性があります 。これらの参考文献を調べて、より深く理解することをお勧めします。😊
特性
CAS番号 |
2309625-93-0 |
|---|---|
分子式 |
C20H17BrN4O3 |
分子量 |
441.285 |
IUPAC名 |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C20H17BrN4O3/c1-2-10-24-19(26)15-8-3-4-9-16(15)25(20(24)27)12-17-22-18(23-28-17)13-6-5-7-14(21)11-13/h3-9,11H,2,10,12H2,1H3 |
InChIキー |
CWIKTXTXHGKWNZ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2411006.png)

![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)
![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)
![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)
![Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate](/img/structure/B2411015.png)



![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2411026.png)


